Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is a chemical compound with the molecular formula and a molecular weight of 350.41 g/mol. This compound is recognized for its diverse applications in pharmaceuticals, materials science, and organic synthesis. It serves as a building block in organic chemistry and has been investigated for potential biological activities and interactions with biomolecules, making it a valuable precursor in drug development and other scientific research fields.
This compound can be classified under organic compounds, specifically as an ester derivative. Its structural features include two oxan-2-yloxy groups attached to a phenyl ring, which contributes to its unique chemical properties. The compound is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate typically involves several key steps:
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate features a complex molecular structure characterized by:
The compound's structural representation can be depicted using various chemical notation systems, including SMILES and InChI identifiers:
CC(=O)OC1=CC(COCCOCC)=C(C=C1)OCCOCC
InChI=1S/C19H26O6/c1-11(20)22-17-10-14(21)12-7-5-6-8-15(12)18(17)23-16(19)24-13(3)4/h5-10,13H,11H2,1-4H3
This data provides insights into its stereochemistry and functional characteristics relevant for further applications.
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate can undergo several chemical reactions:
The major products resulting from these reactions include:
The mechanism of action for Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate involves its interaction with biological targets. The THP-protected phenolic groups can undergo deprotection to release active phenolic compounds. These compounds may interact with enzymes or receptors within biological systems, modulating various biochemical pathways that could lead to therapeutic effects or other biological activities.
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate exhibits several notable physical properties:
The chemical properties include:
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate has several scientific applications:
This compound's versatility underscores its significance across multiple scientific domains, highlighting its potential contributions to both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2